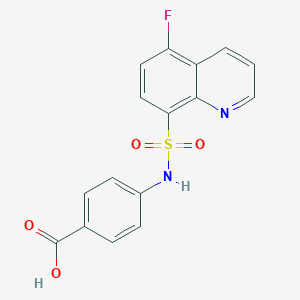
4-(5-Fluoroquinoline-8-sulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Fluoroquinoline-8-sulfonamido)benzoic acid is a chemical compound with the molecular formula C₁₆H₁₁FN₂O₄S and a molecular weight of 346.33 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a quinoline ring substituted with a fluorine atom and a sulfonamide group attached to a benzoic acid moiety .
Preparation Methods
The synthesis of 4-(5-Fluoroquinoline-8-sulfonamido)benzoic acid typically involves multiple steps, starting with the preparation of the quinoline ring system. The fluorine atom is introduced via electrophilic substitution, and the sulfonamide group is added through sulfonation followed by amination. The final step involves the coupling of the quinoline derivative with benzoic acid under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
4-(5-Fluoroquinoline-8-sulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine.
Scientific Research Applications
4-(5-Fluoroquinoline-8-sulfonamido)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Fluoroquinoline-8-sulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates . This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial and anticancer effects . The quinoline ring system also contributes to its biological activity by interacting with DNA and other cellular components .
Comparison with Similar Compounds
4-(5-Fluoroquinoline-8-sulfonamido)benzoic acid can be compared with other similar compounds, such as:
4-(Quinoline-8-sulfonamido)benzoic acid: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
4-(5-Chloroquinoline-8-sulfonamido)benzoic acid: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and biological effects.
4-(5-Bromoquinoline-8-sulfonamido)benzoic acid: Contains a bromine atom, which may enhance its reactivity in certain chemical reactions. The presence of the fluorine atom in this compound makes it unique and can influence its chemical and biological properties.
Properties
Molecular Formula |
C16H11FN2O4S |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
4-[(5-fluoroquinolin-8-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C16H11FN2O4S/c17-13-7-8-14(15-12(13)2-1-9-18-15)24(22,23)19-11-5-3-10(4-6-11)16(20)21/h1-9,19H,(H,20,21) |
InChI Key |
XODQGSIBADHYDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















